molecular formula C9H6BrNO B2839740 8-Bromoquinolin-4(1H)-one CAS No. 57798-00-2; 949507-29-3

8-Bromoquinolin-4(1H)-one

Cat. No.: B2839740
CAS No.: 57798-00-2; 949507-29-3
M. Wt: 224.057
InChI Key: HLALMUWUZUGIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoquinolin-4(1H)-one is a brominated quinoline derivative of significant interest in medicinal chemistry research. Quinolin-4(1H)-one scaffolds are recognized as privileged structures in drug discovery, and bromination is a key strategy for their functionalization and diversification . Studies on closely related compounds highlight the potential research value of this chemical class. Bromination at various positions on the quinoline core is an efficient strategy for developing new antibacterial agents, particularly those that can affect Quorum Sensing (QS) processes in bacterial communities . Targeting QS is a promising antivirulence approach to combat antibiotic resistance, as it can disrupt bacterial communication and pathogenicity without exerting lethal selective pressure . Furthermore, bromo-substituted quinolines serve as versatile intermediates for further chemical transformations via cross-coupling reactions, enabling the creation of a diverse library of compounds for biological evaluation . Other brominated quinoline derivatives have demonstrated notable antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and HT29 (colorectal adenocarcinoma), suggesting potential applications in oncology research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLALMUWUZUGIGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973385
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57798-00-2
Record name 8-Bromoquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-4-HYDROXYQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 8 Bromoquinolin 4 1h One and Its Derivatives

Direct Bromination Approaches

Direct bromination is a fundamental method for introducing a bromine atom onto the quinoline (B57606) scaffold. The regioselectivity of this reaction is highly dependent on the starting material and the reaction conditions employed.

Bromination of Quinolin-4-one Precursors

The direct bromination of quinolin-4-one is a common route to synthesize 8-bromoquinolin-4(1H)-one. This typically involves treating 4-hydroxyquinoline (B1666331) with a suitable brominating agent. The reactivity of 2-methylquinolin-4(1H)-ones in bromination reactions has been studied using reagents like molecular bromine or N-bromosuccinimide (NBS). nuph.edu.ua The direction of halogenation is influenced by the nature of substituents on the quinolone ring, particularly at the C(3) position. nuph.edu.ua For instance, the bromination of 3-benzyl-2-methylquinolin-4(1H)-one with molecular bromine or NBS occurs at the methyl group at the C(2) position. nuph.edu.ua

Starting MaterialBrominating AgentProductReference
Quinolin-4-oneBrominating AgentThis compound
2-Methylquinolin-4(1H)-onesMolecular Bromine / NBSBrominated 2-methylquinolin-4(1H)-one derivatives nuph.edu.ua
3-Benzyl-2-methylquinolin-4(1H)-oneMolecular Bromine / NBS3-Benzyl-2-(bromomethyl)quinolin-4(1H)-one nuph.edu.ua

Regioselective Bromination of 8-Substituted Quinoline Analogs

The synthesis of bromo-substituted quinolines often starts from 8-substituted precursors like 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924). acgpubs.orgresearchgate.net The directing effects of the hydroxyl and amino groups play a crucial role in determining the position of bromination.

8-Hydroxyquinoline: The bromination of 8-hydroxyquinoline has been extensively studied. acgpubs.orgresearchgate.net Depending on the reaction conditions and the amount of brominating agent, a mixture of mono- and di-bromo derivatives can be obtained. acgpubs.orgresearchgate.net For example, treatment of 8-hydroxyquinoline with bromine in acetonitrile (B52724) at 0°C can yield both 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net Similarly, using N-bromosuccinimide (NBS) in chloroform (B151607) is a common method to introduce bromine at the 7-position.

8-Aminoquinoline: The bromination of 8-aminoquinoline also yields a mixture of products. Reacting 8-aminoquinoline with bromine in chloroform can result in the formation of both 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline. acgpubs.orgresearchgate.net More recent methods have focused on achieving higher regioselectivity. For instance, a copper-promoted C5-selective bromination of 8-aminoquinoline amides using alkyl bromides has been developed, which proceeds in DMSO under air. beilstein-journals.org Another approach utilizes hydrogen bromide (HBr) as the brominating agent and dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant, catalyzed by copper salts, to achieve mono- or di-bromination of 8-aminoquinoline amides. rsc.org Furthermore, an operationally simple, metal-free protocol for the C5-halogenation of various 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. rsc.org

PrecursorBrominating Agent/SystemKey ProductsResearch FindingsReference
8-HydroxyquinolineBromine in Acetonitrile7-Bromo-8-hydroxyquinoline, 5,7-Dibromo-8-hydroxyquinolineYields a mixture of mono- and di-bromo derivatives. acgpubs.orgresearchgate.net
8-HydroxyquinolineN-Bromosuccinimide (NBS) in Chloroform7-Bromoquinolin-8-olCommon method for bromination at the 7-position.
8-AminoquinolineBromine in Chloroform5-Bromo-8-aminoquinoline, 5,7-Dibromo-8-aminoquinolineResults in a mixture of mono- and di-bromo products. acgpubs.orgresearchgate.net
8-Aminoquinoline AmidesAlkyl Bromides / Copper CatalystC5-Brominated 8-aminoquinoline amidesHighly regioselective bromination at the C5 position. beilstein-journals.org
8-Aminoquinoline AmidesHBr / DMSO / Copper SaltC5-monobrominated or C5,C7-dibrominated productsSelectivity is controlled by the choice of copper catalyst. rsc.org
8-Substituted QuinolinesTrihaloisocyanuric AcidC5-Halogenated quinolinesMetal-free, regioselective halogenation. rsc.org

Advanced Synthetic Strategies

To access more complex and functionally diverse quinolinone derivatives, advanced synthetic methodologies such as multicomponent reactions and palladium-catalyzed cross-coupling reactions are employed.

One-Pot Multicomponent Reactions for Functionalized Quinolinones

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single step. aablocks.com These reactions are highly valued in synthetic chemistry for their ability to rapidly generate molecular diversity. aablocks.commdpi.com For example, a four-component synthesis of N-substituted 2,4-diarylimidazoles has been developed by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org While not directly producing this compound, these MCR strategies highlight a powerful approach for the efficient construction of highly substituted heterocyclic systems, which could be adapted for quinolinone synthesis. aablocks.commdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds between an organoborane and a halide or triflate, catalyzed by a palladium complex. libretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and conjugated systems of alkenes. libretexts.org In the context of quinoline chemistry, the Suzuki-Miyaura coupling of 8-bromoquinoline (B100496) derivatives with various arylboronic acids provides a powerful route to 8-arylated quinolines. mdpi.comnih.gov For instance, 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones can undergo Suzuki-Miyaura cross-coupling with arylboronic acids. unisa.ac.za The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

ReactantsCatalyst SystemProduct TypeKey FeaturesReference
8-Bromoquinoline and (Furan-3-yl)boronic acidPd(OAc)2/PPh3, K2CO38-Heteroaryl substituted quinolinesEfficient synthesis of 8-heteroaryl quinolines. mdpi.comnih.gov
2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones and Arylboronic acidPalladium Catalyst2,8-Diaryl-6-bromo-2,3-dihydroquinolin-4(1H)-onesSelective coupling at the 8-position. unisa.ac.za
Aryl Halides and Arylboronic Acids[Pd(OAc)2] and α-aminophosphonate ligandsBiphenyl CompoundsGood activity for the formation of sterically hindered biphenyls. academie-sciences.fr
Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

In the context of quinolinone synthesis, the Sonogashira coupling has been utilized to introduce alkyne functionalities. For instance, 6-bromoquinolin-4(1H)-one derivatives can be reacted with terminal alkynes to produce the corresponding 6-alkynyl derivatives. nih.gov One approach involves the direct coupling of a 6-bromoquinolin-4(1H)-one with a terminal alkyne. nih.gov An alternative two-step method involves an initial Sonogashira coupling with trimethylsilylacetylene, followed by the removal of the silyl (B83357) group and a subsequent coupling with an aryl bromide. nih.gov

The reactivity of different positions on the quinoline ring can be exploited for selective functionalization. For example, in 2,4-dichloroquinoline, the chloro group at the C-2 position is more susceptible to oxidative addition with a palladium(0) catalyst than the chloro group at C-4, allowing for regioselective alkynylation at the C-2 position. beilstein-journals.org The resulting 2-alkynyl-4-chloroquinolines can then undergo further transformations, such as Suzuki coupling, to introduce an aryl group at the C-4 position. beilstein-journals.org

Table 1: Examples of Sonogashira Coupling Reactions for Quinoline Derivatives

Starting MaterialAlkyneCatalyst SystemProductYield (%)Reference
2,4-DichloroquinolinePhenylacetylene10% Pd/C, PPh₃, CuI2-(Phenylethynyl)-4-chloroquinolineGood beilstein-journals.org
2,4-Dichloroquinoline1-Hexyne10% Pd/C, PPh₃, CuI2-(Hex-1-yn-1-yl)-4-chloroquinolineGood beilstein-journals.org
6-Bromo-4-fluoro-phenyl-quinolin-4(1H)-oneTrimethylsilylacetyleneNot Specified6-((Trimethylsilyl)ethynyl)-4-fluoro-phenyl-quinolin-4(1H)-oneNot Specified nih.gov
Aminocarbonylation Reactions

Aminocarbonylation is a valuable transformation that introduces both a carbonyl group and an amino group in a single step, typically using carbon monoxide and an amine nucleophile. Palladium catalysts are frequently employed for this type of reaction. rsc.orgnih.gov

This methodology has been applied to the synthesis of quinolinone derivatives. For example, palladium-catalyzed aminocarbonylation of 6-bromo-3-iodoquinolin-4(1H)-ones with various amines can be achieved using palladium(II) acetate as the catalyst and molybdenum hexacarbonyl as the carbon monoxide source. researchgate.net The reaction conditions, such as the choice of ligand and carbon monoxide pressure, can significantly influence the selectivity of the reaction, leading to either carboxamides or glyoxylamides. nih.gov For instance, using triphenylphosphine (B44618) as a ligand under high CO pressure tends to favor the formation of 2-ketocarboxamides, while using a bidentate ligand like XantPhos under atmospheric pressure can selectively yield carboxamides. nih.gov

A palladium-catalyzed 1,2-amino carbonylation of 1,3-dienes with (N-SO₂Py)-2-iodoanilines has also been developed for the construction of 2,3-dihydroquinolin-4(1H)-one scaffolds. rsc.org This reaction utilizes benzene-1,3,5-triyl triformate as a CO source and proceeds in good yields. rsc.org

Table 2: Aminocarbonylation of 6-Iodoquinoline with Various Amines

Amine NucleophileCatalyst/LigandProduct TypeYield (%)Reference
tert-ButylaminePd(OAc)₂/PPh₃Quinoline-6-glyoxylamideHigh nih.gov
PiperidinePd(OAc)₂/PPh₃Quinoline-6-glyoxylamideHigh nih.gov
CyclohexylaminePd(OAc)₂/PPh₃Quinoline-6-glyoxylamideHigh nih.gov
tert-ButylaminePd(OAc)₂/XantPhosQuinoline-6-carboxamideup to 98% nih.gov

Cyclization Reactions in Quinolinone Synthesis (e.g., from 3-(4-bromanilino) ethyl acrylate)

Cyclization reactions are fundamental to the construction of the quinolinone ring system. Various strategies exist, often involving the formation of a key intermediate that undergoes intramolecular ring closure.

One such approach involves the reductive cyclization of 2'-nitrochalcones. mdpi.com This method is particularly effective for synthesizing 2-aryl-4-quinolones. mdpi.com While traditionally carried out with pressurized carbon monoxide and ruthenium or palladium catalysts, recent developments have utilized formic acid/acetic anhydride (B1165640) as a CO surrogate, making the procedure more accessible. mdpi.com

Another strategy is the manganese(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates. nii.ac.jp These starting materials can be prepared from substituted anilines. The cyclization proceeds in a formal 6-endo mode to produce tetrahydroquinolinedicarboxylates, which can then be converted to the desired quinoline through decarboxylation and hydrolysis. nii.ac.jp

The reaction of quinoline N-oxide with ethyl acrylate (B77674) represents another pathway, although the specific products and mechanisms can vary. researchgate.net

Iron(III)-Catalyzed Halogenation Protocols (e.g., of 8-amidoquinolines)

Iron-catalyzed reactions have gained attention as a more economical and environmentally friendly alternative to methods using precious metals. A simple and efficient protocol for the iron(III)-catalyzed halogenation of 8-amidoquinolines has been developed. This method allows for the regioselective introduction of a halogen atom at the C-5 position of the quinoline ring, affording the 5-halogenated products in good to excellent yields, with some reaching up to 98%. mdpi.com

The reaction is typically carried out in water under mild conditions, using an iron(III) catalyst such as ferric chloride or ferric nitrate. doaj.org The proposed reaction mechanism is believed to involve a single-electron transfer (SET) process. mdpi.com The addition of a long-chain carboxylic acid can significantly improve the yield, likely acting as a phase transfer reagent. rsc.org

Table 3: Iron(III)-Catalyzed C-5 Halogenation of 8-Amidoquinolines

SubstrateHalogenating AgentCatalystSolventYield (%)Reference
N-Aryl-8-amidoquinolineN-Bromosuccinimide (NBS)Fe(III) (5 mol%)Water~90% rsc.org
N-Aryl-8-amidoquinolineN-Iodosuccinimide (NIS)Fe(III) (5 mol%)Water~90% rsc.org
Various 8-amidoquinolinesNot specifiedIron(III)Waterup to 98% mdpi.com

Copper(I)-Catalyzed Reactions in Quinolinone Derivative Synthesis

Copper-catalyzed reactions have emerged as powerful and promising approaches for the synthesis of quinolines and other nitrogen heterocycles. researchgate.net Copper salts are advantageous due to their low cost and toxicity. researchgate.net

One application is the synthesis of 2,4-disubstituted quinoline derivatives from N-aryl-2-propynylamines. oup.com This reaction can be catalyzed by a combination of copper(I) chloride and silver triflate. oup.com The addition of an aldimine as a hydrogen acceptor can dramatically increase the reaction yield. oup.com

Copper catalysis is also effective in domino reactions for quinoline synthesis. For example, quinoline derivatives can be obtained from enaminones and 2-bromo- or 2-iodobenzaldehydes via a copper-catalyzed domino sequence involving an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination. rsc.org Furthermore, copper-catalyzed tandem reactions involving Knoevenagel condensation, amination, and cyclization have been developed to produce substituted quinolines. rsc.org A novel copper-catalyzed cyclization has also been described for the synthesis of N-fused quinolines, initiated by C(sp³)-H activation. nih.gov

Table 4: Copper(I)-Catalyzed Synthesis of Quinoline Derivatives

Starting MaterialsCatalyst SystemProduct TypeYield (%)Reference
N-Aryl-2-propynylamineCuCl (5.0 mol%), AgOTf (5.0 mol%)2,4-Disubstituted quinoline93% (with additive) oup.com
Enaminones, 2-IodobenzaldehydeCopper catalystSubstituted quinolinesGood rsc.org
ortho-Bromobenzaldehyde, Active methylene (B1212753) nitrilesCopper catalyst2-Aminoquinolines and 2-arylquinoline-3-carbonitrilesNot Specified rsc.org

Structural Elucidation and Characterization of 8 Bromoquinolin 4 1h One Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the study of molecular structures. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their functional groups, bonding, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 8-bromoquinolin-4(1H)-one derivatives in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, allows for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For a derivative like 3-benzoyl-8-bromoquinolin-4(1H)-one, the spectrum in DMSO-d₆ shows a broad singlet for the N-H proton at approximately 11.76 ppm. acs.org The aromatic protons appear in the range of 7.37-8.19 ppm. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule. In 3-benzoyl-8-bromoquinolin-4(1H)-one, the carbonyl carbon of the quinolone ring (C-4) resonates around 174.4 ppm, while the benzoyl carbonyl carbon appears at a more downfield shift of 194.2 ppm. acs.org The carbon atom bearing the bromine (C-8) is typically found around 112.3 ppm. acs.org Studies on related 2-aryl-3-bromoquinolin-4(1H)-ones show the C-4 signal consistently appearing around 171-172 ppm, confirming the 4-oxo tautomer in solution. researchgate.net

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of adjacent protons within the quinoline (B57606) and any substituent groups. sci-hub.sersc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. sci-hub.sesdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. sci-hub.sersc.org It is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by showing correlations across key functional groups, such as the correlation between the N-H proton and the C-4 and C-8a carbons.

Table 1: Representative NMR Data for 3-Benzoyl-8-bromoquinolin-4(1H)-one in DMSO-d₆ acs.org

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
11.76 (br s, 1H) N-H 194.2 C=O (benzoyl)
8.19–8.14 (m, 2H) Aromatic-H 174.4 C-4
8.10 (dd, 1H) Aromatic-H 144.2 C-2
7.75–7.73 (m, 2H) Aromatic-H 138.5 C-8a
7.62–7.57 (m, 1H) Aromatic-H 137.5 Aromatic-C
7.49–7.45 (m, 2H) Aromatic-H 136.5 Aromatic-C
7.37 (t, 1H) Aromatic-H 132.9 Aromatic-C
129.5 Aromatic-C
129.0 Aromatic-C
128.6 Aromatic-C
126.0 C-5
125.8 C-6
120.4 C-7
112.3 C-8

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound derivatives provides crucial evidence for the predominant tautomeric form. The presence of a strong absorption band for the C=O stretching vibration, typically in the range of 1640-1680 cm⁻¹, is characteristic of the 4-oxo group. acs.orgfabad.org.trspecac.com Additionally, a broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration, further supporting the existence of the quinolin-4(1H)-one tautomer. researchgate.netspecac.com For instance, in 3-benzoyl-8-bromoquinolin-4(1H)-one, a strong peak is observed at 1646 cm⁻¹ (C=O) and a broad band at 3445 cm⁻¹ (N-H). acs.org The absence of a strong O-H stretching band around 3500-3600 cm⁻¹ argues against the 4-quinolinol tautomer being the major form in the solid state. researchgate.net

Table 2: Key IR Absorption Frequencies for 3-Benzoyl-8-bromoquinolin-4(1H)-one acs.org

Frequency (cm⁻¹) Vibrational Mode Functional Group
3445 N-H Stretch Amide
1646 C=O Stretch Ketone (Quinolone)
1523 C=C Stretch Aromatic Ring
1432 C-H Bend Aromatic Ring
1278 C-N Stretch Amine
762 C-Br Stretch Bromo-substituent

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering highly accurate mass measurements that can confirm the molecular formula. rsc.org Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) are commonly used. acs.org For 3-benzoyl-8-bromoquinolin-4(1H)-one, the HRMS (ESI-TOF⁺) shows a calculated m/z for [M+H]⁺ of 327.9968, with the found value matching this precisely. acs.org This confirms the molecular formula as C₁₆H₁₀BrNO₂. acs.org Interestingly, mass spectrometry studies on related 2-aryl-3-bromoquinolin-4(1H)-ones have detected the presence of the quinolinol (hydroxyquinoline) isomer in the gas phase, even though the quinolone form dominates in solution and the solid state. researchgate.net

UV-Vis spectroscopy measures the electronic transitions within a molecule and can provide insights into the extent of conjugation. The spectra of quinolin-4(1H)-one derivatives are characterized by multiple absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system. While specific data for the parent this compound is not detailed in the provided context, the technique is frequently used to study the electronic properties of quinoline systems and can be employed to monitor reactions or determine concentrations. uni-muenchen.dersc.org

Mass Spectrometry (MS, HRMS, LC-MS, ESI-TOF⁺)

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net X-ray analysis of various quinolin-4(1H)-one derivatives has unequivocally shown that they exist as the NH-4-oxo tautomer in the crystal lattice. mdpi.com For example, the crystal structure of 2-aryl-3-bromoquinolin-4(1H)-one derivatives confirms the quinolone form and reveals intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of an adjacent molecule, forming dimeric pairs. researchgate.net This technique is the gold standard for resolving any ambiguity regarding tautomeric forms or stereochemistry.

Tautomeric Equilibrium Studies of Quinolin-4(1H)-one Isomers (4-quinolone vs. 4-quinolinol)

The quinolin-4(1H)-one system can theoretically exist in a tautomeric equilibrium with its aromatic alcohol isomer, 4-quinolinol (also known as 4-hydroxyquinoline). wikipedia.orgebi.ac.uk However, extensive spectroscopic and crystallographic studies have demonstrated that the equilibrium overwhelmingly favors the quinolin-4(1H)-one (or 4-quinolone) tautomer. researchgate.netmdpi.com

In Solution and Solid State: As established by NMR and IR spectroscopy, the compound exists predominantly as the NH-4-oxo tautomer in various solvents and in the solid state. researchgate.netmdpi.com The characteristic NMR signals and IR absorption bands for the C=O and N-H groups are consistently observed, while signals for an O-H group are absent. researchgate.net

In the Gas Phase: In contrast, mass spectrometry data suggests that the enol tautomer, 4-quinolinol, can be present in the gas phase. researchgate.net This difference highlights the influence of the physical state and intermolecular interactions (like hydrogen bonding in the solid state) on the position of the tautomeric equilibrium.

The preference for the keto form is a general feature of 4-hydroxy nitrogen heterocycles and is crucial for understanding the chemical behavior and biological activity of this class of compounds. researchgate.net

Solution Phase Tautomerism

In the solution phase, extensive spectroscopic studies have demonstrated that the tautomeric equilibrium for 4-quinolone derivatives strongly favors the keto form, 4(1H)-one. researchgate.netrsc.orgclockss.org This phenomenon is investigated primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.

Research Findings: Studies on closely related compounds, such as 2-aryl-3-bromoquinolin-4(1H)-ones, have utilized both ¹H and ¹³C NMR spectroscopy to probe their structure in solution. researchgate.netrsc.org These analyses consistently show the exclusive presence of the NH-4-oxo tautomer. researchgate.net A key piece of evidence in the ¹³C-NMR spectra is the presence of a signal for the C-4 carbon in the region of δ 171-173 ppm, which is characteristic of a carbonyl group and confirms the ketone nature of the molecule in solution. researchgate.netresearchgate.net

The choice of solvent can influence tautomeric equilibria; however, for 4-oxoquinolines, the keto form's predominance is maintained across a range of solvents. acs.org This stability is attributed to the amide resonance within the pyridinone ring.

Computational studies employing Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM) to simulate solvent effects corroborate these experimental findings. researchgate.netscirp.org Theoretical calculations performed in N,N-Dimethylformamide (DMF) solution for quinolin-4-one derivatives show that the ketone forms are thermodynamically more stable than the corresponding enol forms. scirp.orgscirp.org The introduction of a bromine atom is calculated to increase the acidity of the N-H site, which can influence its chemical reactivity but does not shift the equilibrium away from the more stable keto form in solution. scirp.orgscirp.org

Table 1: Spectroscopic and Computational Data for Quinolin-4(1H)-one Derivatives in Solution

Compound/Derivative Method Key Finding Value/Observation Reference
2-Aryl-3-bromoquinolin-4(1H)-ones ¹³C NMR (in DMSO-d₆) Chemical shift of C-4 carbonyl δ ≈ 171.7 ppm researchgate.net
2-Aryl-3-bromoquinolin-4(1H)-ones ¹H NMR (in DMSO-d₆) Confirmation of NH-4-oxo structure Exclusive presence of keto tautomer researchgate.net

Solid-State Tautomerism

In the solid state, the structural preference for the 4(1H)-one tautomer is even more definitive than in solution. researchgate.netresearchgate.net The principal techniques for this characterization are single-crystal X-ray diffraction and infrared (IR) spectroscopy, which provide unambiguous evidence of the molecular structure. americanpharmaceuticalreview.com

Research Findings: Single-crystal X-ray diffraction analysis of various quinolin-4(1H)-one derivatives, including brominated analogues, confirms their existence as the NH-4-oxo (keto) form. researchgate.netresearchgate.netresearchgate.net This technique provides precise atomic coordinates, revealing a distinct C=O double bond at the C-4 position and establishing the location of the hydrogen atom on the ring nitrogen (N1). iastate.edu Crystallographic data for several 2-aryl-3-bromoquinolin-4(1H)-one derivatives have been deposited and are accessible, confirming this structural assignment. ugr.esugr.es

Infrared (IR) spectroscopy serves as a complementary technique. The IR spectra of solid samples of these compounds display a strong absorption band characteristic of a carbonyl (C=O) group stretch, typically observed in the range of 1645–1655 cm⁻¹. researchgate.net The presence of this band, coupled with the absence of a broad O-H stretching band, provides compelling evidence for the keto structure and against the presence of the enol (4-hydroxyquinoline) tautomer. researchgate.netresearchgate.net

Table 2: Solid-State Characterization Data for Quinolin-4(1H)-one Derivatives

Compound/Derivative Method Key Finding Value/Observation Reference
2-Aryl-3-bromoquinolin-4(1H)-ones X-ray Diffraction Tautomeric Form Exclusively NH-4-oxo (keto) form researchgate.netrsc.org
3-Aryl-6,8-dibromoquinolin-4(1H)-ones X-ray Diffraction Tautomeric Form Exclusively NH-4-oxo (keto) form researchgate.net

Gas Phase Tautomerism

The tautomeric behavior of this compound derivatives in the gas phase presents a notable contrast to their state in condensed phases. In the absence of intermolecular interactions from solvent or crystal packing forces, both the keto (quinolin-4-one) and enol (hydroxyquinoline) forms can coexist. researchgate.netresearchgate.net

Research Findings: Experimental evidence for the presence of both tautomers in the gas phase comes from mass spectrometry. researchgate.netrsc.orgresearchgate.net Analysis of compounds like 2-aryl-3-bromoquinolin-4(1H)-ones using this technique confirms the coexistence of both the NH-4-oxo and the corresponding 4-hydroxyquinoline (B1666331) isomers. researchgate.netresearchgate.net

These experimental observations are strongly supported by computational studies. researchgate.netresearchgate.net Gas-phase calculations using Density Functional Theory (DFT) at the B3LYP level have been performed on various quinolin-4-one derivatives, including brominated structures. scirp.orgscirp.org These theoretical models analyze the intrinsic stability of the isolated molecules. The results consistently show that while the ketone form is generally the more stable tautomer, the energy difference between the keto and enol forms is small enough to allow for an equilibrium to exist in the gas phase. scirp.orgscirp.org For the parent 8-quinolinone, some high-level calculations have suggested the enol form might be exceptionally stable, but for most other quinolinones, the keto tautomer is favored. chemrxiv.org

Table 3: Calculated Gas Phase Thermodynamic Data for Quinolin-4-one Tautomers

System Method Parameter Finding Reference
Quinolin-4-one Derivatives DFT (B3LYP/6-311+G(d)) Free Enthalpy of Formation (ΔG) Keto forms are more stable than enol forms. scirp.orgscirp.org
2-Aryl-3-bromoquinolin-4(1H)-ones DFT (B3LYP) Relative Stability Coexistence of keto and enol forms is supported. researchgate.netresearchgate.net

Reactivity and Mechanistic Investigations of 8 Bromoquinolin 4 1h One

Reaction Pathways and Transformation Studies

8-Bromoquinolin-4(1H)-one is a versatile chemical intermediate due to its inherent reactivity, which allows for a variety of chemical transformations. a2bchem.com The structure, featuring a bromine atom and a quinolinone core, provides multiple sites for functionalization. The compound primarily undergoes reactions such as substitution and palladium-catalyzed cross-coupling, making it a valuable building block in organic synthesis.

The bromine atom at the C8 position can be substituted, enabling the introduction of various functional groups. Furthermore, the quinolinone core itself can be modified. For instance, a three-component, one-pot reaction involving 2-bromoaniline, an aromatic aldehyde, and ethyl acetoacetate (B1235776) can yield functionalized quinolones, such as 3-Benzoyl-8-bromoquinolin-4(1H)-one, in good yields. acs.org One study reported the formation of this benzoylated derivative with a 76% yield. acs.org

A significant application of this compound is its use in palladium-catalyzed cross-coupling reactions. The Suzuki coupling, for example, allows for the formation of a new carbon-carbon bond at the C8 position by replacing the bromine atom. A typical procedure involves reacting the related 8-iodoquinolin-4(1H)-one with phenylboronic acid in the presence of a palladium catalyst. echemi.com This type of transformation is crucial for constructing more complex molecular architectures. In one specific example of a related iodo-analog, the reaction proceeded efficiently to give the coupled product in high yield. echemi.com

The compound also serves as a precursor for other important chemicals. For example, treatment with phosphorus oxychloride can convert the 4-oxo group into a chloro group, yielding 8-bromo-4-chloroquinoline. echemi.com This transformation opens up further synthetic possibilities, as the chloro group is also a good leaving group for subsequent nucleophilic substitution reactions.

Table 1: Example of Suzuki Coupling Reaction Conditions for a Related Haloquinolinone This table is based on a reaction with 8-iodoquinolin-4(1H)-one as a representative example of haloquinolinone reactivity.

Parameter Condition Source
Substrate 8-iodoquinolin-4(1H)-one echemi.com
Coupling Partner Phenylboronic acid echemi.com
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ echemi.com
Base K₂CO₃ (potassium carbonate) echemi.com
Solvent Dioxane/H₂O (3:1) echemi.com
Temperature ~89 °C (reflux) echemi.com

| Yield | 96% | echemi.com |

Electron Transfer Mechanisms

The mechanistic pathways of reactions involving quinoline (B57606) derivatives can be complex, with evidence suggesting the involvement of electron transfer processes in certain transformations. While direct mechanistic studies on this compound are not extensively detailed in the provided literature, related systems offer insight into plausible mechanisms. For instance, the iron(III)-catalyzed halogenation of 8-amidoquinolines is proposed to involve a single-electron transfer (SET) process. mdpi.com This suggests that the quinoline nucleus can participate in redox chemistry under specific catalytic conditions.

Single-electron transfer mechanisms are fundamental in various organic reactions and can be initiated either thermally or through photoinduction. uva.nl In a typical SET process, an electron is transferred from a donor molecule to an acceptor molecule, generating a radical ion pair. uva.nl The feasibility of such a process is governed by the redox potentials of the species involved. nih.gov For a reaction to proceed via SET, the oxidation potential of the electron donor in its excited state must be sufficient to reduce the electron acceptor. nih.gov

In the context of related heterocyclic systems, electrochemical methods have been developed for the functionalization of inert N-heterocycles that proceed through a dual-proton-coupled electron transfer (PCET) mechanism. nih.gov Another relevant concept is the addition-coupled electron transfer (ACET) mechanism, which has been proposed for certain oxidative dearomatization reactions, avoiding high-energy carbocation intermediates. chemrxiv.org These advanced mechanistic models highlight that pathways beyond simple ionic or concerted steps are active in the chemistry of complex aromatic and heterocyclic systems. The presence of the electron-withdrawing bromine atom and the conjugated quinolinone system in this compound could potentially facilitate its participation in such electron transfer events under appropriate reaction conditions, although specific studies are required for confirmation.

Directed Functionalization Studies

Directed C-H functionalization has become a powerful strategy for the selective modification of complex molecules, including quinolines. nih.govsigmaaldrich.cn This approach utilizes a directing group covalently attached to the substrate, which coordinates to a transition metal catalyst and guides it to a specific C-H bond, typically at the ortho-position, enabling regioselective functionalization. pkusz.edu.cn While studies specifically detailing the directed functionalization of this compound are limited, the principles are widely applied to quinoline and aniline (B41778) derivatives. nih.govrsc.org

The most common catalysts for these reactions are based on palladium, which can operate through a Pd(II)/Pd(IV) catalytic cycle. u-tokyo.ac.jp In this cycle, the directing group facilitates the formation of a palladacycle intermediate, which is a key step in the C-H activation process. rsc.orgu-tokyo.ac.jp For quinolines, directing groups like amides attached at the C8-position have been used to direct functionalization to other positions on the ring. nih.gov

Interactions with Other Chemical Species (e.g., for CO2 fixation)

The quinolinone framework demonstrates the ability to interact with other small molecules, including its involvement in reactions for the chemical fixation of carbon dioxide (CO₂). researchgate.net The utilization of CO₂, an abundant and renewable C1 source, to synthesize valuable chemicals is a significant goal in sustainable chemistry. researchgate.net

Research has shown that 4-hydroxyquinolin-2(1H)-one derivatives can be synthesized from the reaction of 2-alkynylaniline with CO₂. researchgate.net This transformation is catalyzed by copper(I) and promoted by the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds under mild conditions and demonstrates a unique bond cleavage pattern where CO₂ is incorporated into the heterocyclic product. This process highlights the potential of the quinolinone core structure to serve as a scaffold in CO₂ fixation. researchgate.net

While this specific reaction does not start with this compound, it establishes a clear precedent for the interaction of the broader quinolinone class with CO₂. Notably, alternative synthetic routes to 4-hydroxyquinolin-2(1H)-ones mention the use of precursors like 3-bromoquinolin-4(1H)-one, indicating that bromo-substituted quinolinones are relevant starting materials in this area of chemistry. researchgate.net This connection suggests that this compound could potentially be explored as a substrate or precursor in similar or new pathways for the chemical fixation of CO₂.

Computational Chemistry and Theoretical Studies of 8 Bromoquinolin 4 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of quinolinone derivatives. For related compounds, such as 2-aryl-3-bromoquinolin-4(1H)-ones, DFT calculations, often using the B3LYP functional, have been employed to simulate their geometry in the gas phase. researchgate.netresearchgate.net These theoretical studies complement experimental data from spectroscopic and X-ray crystallographic techniques, helping to confirm the predominant tautomeric form of these molecules. researchgate.netresearchgate.net For instance, in the case of 2-aryl-3-bromoquinolin-4(1H)-ones, both experimental and computational results (using PCM-B3LYP) indicate that the NH-4-oxo form is favored in both solution and the solid state. researchgate.net

DFT is also utilized to analyze the essential structural and physical properties of bromoquinoline derivatives. mdpi.com For example, studies on 6-bromoquinolin-4-ol (B142416) derivatives have used DFT calculations at the PBE0-D3BJ/def2-TZVP/SMD water level of theory to determine properties like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com Such calculations provide valuable information about the molecule's reactivity and electronic transitions. Furthermore, DFT can be used to calculate bond dissociation energies to assess thermal stability and to validate experimental data, such as NMR shifts. The application of DFT extends to understanding reaction mechanisms and optimizing synthesis pathways for related quinolone structures. mdpi.com

Quantum Chemical Calculations (e.g., PM3, MP2, B3LYP)

Quantum chemical calculations, including semi-empirical methods like PM3 and more rigorous ab initio methods like Møller-Plesset perturbation theory (MP2) and DFT (specifically B3LYP), have been instrumental in studying the tautomerism of quinolin-4(1H)-one systems. researchgate.net These methods have been used to support mass spectrometry results that show the co-existence of both the 4-quinolinone and 4-hydroxyquinoline (B1666331) tautomers in the gas phase. researchgate.netresearchgate.net

The choice of computational method can be critical. For instance, in the study of 3-substituted 2-methyl-quinolin-4(1H)-ones, various levels of theory, including restricted Hartree-Fock, DFT, and MP2, were used to investigate the 4-hydroxy/4-oxo tautomerism for both isolated molecules and in solution. researchgate.net These quantum chemical calculations help to corroborate experimental findings from techniques like 13C NMR spectroscopy. researchgate.net The combination of experimental and computational approaches provides a more complete picture of the structural properties of these compounds. researchgate.net

Prediction of Electronic Structure and Reactivity Patterns

Computational methods are powerful tools for predicting the electronic structure and reactivity of molecules like 8-Bromoquinolin-4(1H)-one. DFT calculations, for example, are used to determine the distribution of electron density and to identify the frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy and shape of these orbitals are crucial for understanding a molecule's reactivity, as the HOMO is associated with the ability to donate electrons and the LUMO with the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For substituted quinolines, these calculations can reveal how different functional groups influence the electronic properties of the entire molecule. mdpi.com This information is valuable for designing new derivatives with specific reactivity patterns for various applications, from materials science to medicinal chemistry.

Molecular Dynamics Simulations and Enzyme-Ligand Complex Modeling

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with biological targets over time. mdpi.com For quinolinone derivatives, MD simulations can be used to model the stability of enzyme-ligand complexes, providing insights that support experimental findings from techniques like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations. researchgate.net

MD simulations are particularly useful for understanding how a ligand binds to a receptor in a biological environment. mdpi.com For example, in the study of potential cholinesterase inhibitors, MD simulations were conducted to analyze the interactions between a lead compound and the enzyme, helping to understand the stability of the complex and the key interactions, such as hydrogen bonds, that are involved. mdpi.com These simulations can predict the binding state of a ligand and provide a rationale for its observed biological activity. mdpi.com

In Silico Analysis of Molecular Properties (e.g., physicochemical properties, bioavailability, lipophilicity)

For example, the "rule of five" proposed by Lipinski provides a set of guidelines for evaluating the druglikeness of a compound based on these physicochemical properties. unpad.ac.id In silico analysis can quickly screen large libraries of compounds to identify those with favorable ADME profiles, helping to prioritize which molecules should be synthesized and tested in the lab. mdpi.comunpad.ac.id This approach can save significant time and resources in the drug development process.

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the binding interaction. nih.gov This method is widely used to screen virtual libraries of compounds and to predict the biological activity of new molecules. For quinoline (B57606) derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes, such as HIV reverse transcriptase and cholinesterases. mdpi.comnih.gov

In these studies, the quinoline derivative is "docked" into the active site of the target protein, and a scoring function is used to estimate the binding affinity. nih.gov The results of molecular docking can provide insights into the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. nih.gov This information can be used to design new derivatives with improved binding affinity and biological activity. For instance, in the development of new anticancer agents, molecular docking can help to identify compounds that are likely to be potent inhibitors of a specific target. mdpi.com

Table of Predicted Molecular Properties for this compound and Related Compounds

Compound Name Molecular Weight (Da) LogP Polar Surface Area (Ų)
7-bromoquinoline-5,8-dione derivatives 314.32 – 359.31 1.14 – 1.79 -
Asiaticoside - - 315.21
Catechin - - -
Curcumin - - -
Andrographolide - - -
Deoxyelephantopin - - -
Ethylmethoxycinnamate - - -
Alpha-mangostin - - -
Piperine - - -
Plumbagin - - -

Applications of 8 Bromoquinolin 4 1h One and Its Derivatives in Chemical Research

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

8-Bromoquinolin-4(1H)-one is a valuable intermediate in organic synthesis due to its reactive bromine atom and the quinolone core. a2bchem.com This structure allows for a variety of chemical modifications, making it a key starting material for the synthesis of more complex molecules. smolecule.com

The presence of the bromine atom at the C8 position and the hydroxyl group at the C4 position (in its tautomeric form, 8-bromo-4-hydroxyquinoline) allows for selective functionalization. For instance, the bromine can be substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups. This is a widely used strategy for creating diverse libraries of quinoline (B57606) derivatives for various research purposes.

One notable application is in the synthesis of porphyrin-quinolin-4(1H)-one conjugates. researchgate.net These complex structures are of interest for their potential applications in photodynamic therapy and materials science. Furthermore, this compound serves as a precursor for the synthesis of other functionalized quinolines, such as 8-bromoquinoline-4-carboxylic acid and various N-alkylated and O-alkylated derivatives. upfluorochem.comresearchgate.net

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of compounds with potential biological activity. For example, it is a precursor in the synthesis of 8-heteroaryl nitroxoline (B368727) analogues, which are being investigated for their medicinal properties. Additionally, derivatives of this compound have been explored for their potential as anticancer and antimicrobial agents. smolecule.combiosynth.com

The following table summarizes some of the key synthetic transformations involving this compound:

Starting MaterialReagents and ConditionsProductApplicationReference(s)
This compoundArylboronic acids, Pd catalyst8-Arylquinolin-4(1H)-onesSynthesis of complex molecules, potential biologically active compounds
This compoundPorphyrin precursors, coupling agentsPorphyrin-quinolin-4(1H)-one conjugatesFunctional materials, photodynamic therapy researchgate.net
This compoundAlkyl halides, baseN- and O-alkylated derivativesDiverse chemical libraries researchgate.net
This compoundVarious reagents8-Heteroaryl nitroxoline analoguesMedicinal chemistry research

Development of Functional Materials with Specific Electronic and Optical Properties

The quinoline ring system, with its extended π-conjugation, is an excellent scaffold for the development of functional materials with tailored electronic and optical properties. This compound and its derivatives are instrumental in this field. The introduction of different substituents onto the quinoline core allows for the fine-tuning of properties like absorption, fluorescence, and charge transport. irb.hr

Derivatives of this compound have been investigated for their potential use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. irb.hr The ability to modify the electronic nature of the molecule by introducing electron-donating or electron-withdrawing groups allows for the creation of materials with specific energy levels (HOMO/LUMO) suitable for these applications. beilstein-journals.org

For instance, the synthesis of 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines, derived from related bromo-quinolone precursors, has led to compounds with interesting photophysical properties, including absorption and fluorescence in the visible region. researchgate.net The investigation of quinoline derivatives bearing a 2,2'-bithiophene (B32781) motif has also revealed compounds with intense blue-green and orange-red fluorescence, highlighting their potential as emitters in OLEDs. researchgate.net

The electronic properties of these materials are often studied using computational methods like Density Functional Theory (DFT) to understand the relationship between their structure and electronic behavior. beilstein-journals.org This synergistic approach of synthesis and theoretical modeling is crucial for the rational design of new functional materials.

Chemical Screening and High-Throughput Assays

Libraries of compounds derived from this compound are valuable resources for chemical screening and high-throughput assays. These screening campaigns aim to identify new molecules with specific biological activities or other desired properties. The structural diversity that can be achieved starting from this compound makes it an attractive scaffold for generating such libraries.

For example, various derivatives of 8-bromoquinoline (B100496), such as N-(5-bromoquinolin-8-yl)-2-{[1-(2,4,6-trimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide and 8-bromoquinolin-4-amine, are available in screening compound collections. chemdiv.comchemdiv.com These compounds can be tested against a wide range of biological targets to discover new lead compounds for drug discovery programs. The quinoline core is a well-known pharmacophore, and its derivatives have shown a broad spectrum of biological activities. acgpubs.org

Analytical Chemistry Applications (e.g., as analytical standards or reference materials)

In analytical chemistry, well-characterized compounds are essential as analytical standards or reference materials for the accurate quantification and identification of substances. This compound, due to its stable, solid nature, can serve this purpose. Its purity can be readily assessed using standard analytical techniques such as NMR and mass spectrometry. chemscene.com

Its derivatives can also be used as certified reference materials. For example, 4-amino-8-bromoquinoline-3-carbonitrile, a related compound, is available as a certified reference material. These standards are crucial for quality control in various industries, including pharmaceuticals and environmental analysis.

Photophysical Studies (e.g., as fluorescent markers or probes)

The inherent fluorescence of many quinoline derivatives makes them suitable for use as fluorescent markers or probes in biological imaging and other applications. guidechem.comscielo.br this compound can serve as a precursor for the synthesis of such fluorescent molecules. By introducing specific functional groups, probes can be designed to target and visualize particular cellular components or to respond to changes in their local environment. lookchem.combeilstein-journals.org

For example, quinoline-based fluorescent probes have been developed for bioimaging applications. lookchem.com The photophysical properties of these probes, such as their absorption and emission wavelengths, quantum yields, and lifetimes, can be tuned by modifying the chemical structure. scielo.brmdpi.comnih.gov The synthesis of novel BODIPY and BOPHY dyes incorporating a quinoline moiety further illustrates the utility of quinoline derivatives in creating advanced fluorescent materials. ncl.ac.uk

Catalysis Research

The quinoline motif can act as a ligand for metal catalysts. This compound and its derivatives can be used to synthesize new ligands for various catalytic reactions. The nitrogen atom in the quinoline ring and other potential coordinating groups can bind to metal centers, influencing the catalyst's activity, selectivity, and stability.

Palladium-catalyzed reactions are frequently used in the synthesis and transformation of quinolones, highlighting the interplay between the quinoline scaffold and transition metal catalysis. nih.gov Research in this area focuses on developing more efficient and selective catalytic systems for a wide range of organic transformations.

Nanotechnology Applications (e.g., synthesis of nanoscale materials)

The principles of self-assembly and molecular recognition, often involving quinoline derivatives, can be harnessed to create novel nanoscale materials. The defined structure and functional groups of molecules derived from this compound can direct their assembly into well-ordered nanostructures.

While direct applications of this compound in nanotechnology are still emerging, the broader field of quinolone chemistry has shown promise. For instance, the use of quinolone derivatives in conjunction with metal oxides like ZnO nanoparticles has been explored for random laser applications. mdpi.com The development of new synthetic methodologies, such as palladium-catalyzed reactions, opens up possibilities for creating complex quinoline-based architectures that could be incorporated into nanoscale devices and materials. nih.gov

Environmental Research Studies (e.g., fate of organic compounds)

While specific environmental research studies exclusively focused on this compound are not extensively documented in publicly available literature, the environmental fate of the broader quinoline and bromoquinoline class of compounds has been a subject of investigation. These studies, focusing on processes like biodegradation, photodegradation, and hydrolysis, provide valuable insights into the potential environmental behavior of this compound and its derivatives. The primary concerns with such compounds in the environment revolve around their persistence, potential for bioaccumulation, and ecotoxicity.

Research into the environmental fate of quinolone antibiotics, which share a core structural similarity, indicates that these compounds can be pseudo-persistent in the environment. researchgate.netscielo.br They are often not completely removed in wastewater treatment plants (WWTPs) and can be introduced into aquatic and terrestrial ecosystems. researchgate.netscielo.br

Biodegradation:

The susceptibility of quinoline derivatives to microbial degradation is a key factor in their environmental persistence. Studies have shown that certain microorganisms are capable of metabolizing quinoline compounds. For instance, whole cells of Pseudomonas putida UV4 have been shown to metabolize 8-bromoquinoline, yielding enantiopure cis-5,6- and -7,8-dihydrodiol metabolites. researchgate.net This suggests that the bromoquinoline structure can be targeted and broken down by bacterial enzymatic systems, specifically by aromatic ring hydroxylating dioxygenases. researchgate.net Another study noted the biodegradation of 6-methylquinoline (B44275) by a quinoline-degrading culture of Pseudomonas putida, further supporting the potential for microbial degradation of substituted quinolines. sigmaaldrich.com

However, the biodegradability of quinolone compounds can be limited. For example, studies on the fluoroquinolone antibiotics ciprofloxacin (B1669076) and ofloxacin (B1677185) found that neither compound was readily biodegradable in standard tests, and they even exhibited inhibitory effects on the biodegradation process in the initial days of testing. scielo.br

Photodegradation:

Photodegradation, the breakdown of compounds by light, is another important environmental fate process. Research has indicated that bromoquinolines can undergo photodegradation. A bibliography of studies on the heterogeneous photocatalytic removal of hazardous compounds lists 3-bromoquinoline (B21735) as a substance that has been the subject of such research. nrel.gov The process often involves the use of a photocatalyst, such as titanium dioxide (TiO2), which upon irradiation can generate highly reactive species that degrade organic compounds. researchgate.net For example, the photocatalytic degradation of quinoline in an aqueous TiO2 suspension has been shown to be effective, with superoxide (B77818) radicals attacking the pyridine (B92270) ring and hydroxyl radicals attacking the benzene (B151609) ring. researchgate.net The presence and position of a bromine substituent on the quinoline ring can influence the reaction, with the potential for the reaction to occur on the benzene ring as well. researchgate.net

Hydrolysis:

Hydrolysis, the reaction with water, can also contribute to the transformation of chemical compounds in the environment. A study on the ambiphilic molecule 8-(dimesitylboryl)quinoline, a derivative of 8-bromoquinoline, found that its hydrolysis is unusually rapid compared to other bulky triorganoboranes. rsc.org This rapid hydrolysis involves the sequential loss of mesitylene (B46885) and the formation of mesityl(quinolin-8-yl)borinic acid and subsequently 8-quinoline boronic acid dimer, a process facilitated by the cooperative action within the bifunctional ambiphilic site leading to water activation. rsc.org While this is a specific derivative, it points to the potential for hydrolysis to be a relevant transformation pathway for certain 8-substituted quinolines.

The following table summarizes findings on the environmental fate of various quinoline derivatives, providing an indication of the potential behavior of this compound.

CompoundEnvironmental ProcessKey Findings
8-BromoquinolineBiodegradationMetabolized by Pseudomonas putida UV4 to cis-5,6- and -7,8-dihydrodiol metabolites. researchgate.net
6-MethylquinolineBiodegradationUndergoes biodegradation by a quinoline-degrading culture of Pseudomonas putida. sigmaaldrich.com
3-BromoquinolinePhotodegradationIncluded in a list of compounds studied for heterogeneous photocatalytic removal. nrel.gov
Quinolone (general)PhotodegradationCan be degraded by photocatalysis using TiO2, with attack on both the pyridine and benzene rings. researchgate.net
8-(dimesitylboryl)quinolineHydrolysisExhibits unusually rapid hydrolysis with sequential loss of mesitylene. rsc.org
Ciprofloxacin and OfloxacinBiodegradationNot readily biodegradable; showed inhibitory effects on biodegradation initially. scielo.br

Biological Activity Research and Mechanistic Insights for 8 Bromoquinolin 4 1h One Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of quinoline (B57606) derivatives has been extensively evaluated against a variety of pathogens, including bacteria and fungi.

Quinoline derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Studies have synthesized and evaluated various series of these compounds, revealing significant antibacterial properties.

For instance, a series of (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were assessed for their antibacterial action. nih.gov Compounds 8c , 8d , 8e , 8g , 8k , and 8o from this series showed good activity against Staphylococcus albus. nih.gov Furthermore, compound 8c was effective against Proteus mirabilis, and compound 8n showed good activity against Escherichia coli. nih.gov Another study on N-aryl amino acids highlighted two compounds, 3a and 3j , which displayed higher zones of inhibition than the standard drug streptomycin (B1217042) against Staphylococcus aureus, Escherichia coli, and Proteus mirabilis. semanticscholar.org

Research has also explored the activity of related heterocyclic compounds. Bee venom extracts and its major component, melittin, have shown a wide spectrum of activity against bacteria including Staphylococcus aureus (including MRSA), Escherichia coli, Klebsiella pneumoniae, and Proteus vulgaris. scielo.br Similarly, extracts from Bacillus subtilis strains have demonstrated inhibitory effects against pathogens like Streptococcus mutans and E. coli. mdpi.com

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Compound/Derivative Target Bacteria Observed Efficacy Reference
Derivative 8c Proteus mirabilis, Staphylococcus albus Good activity nih.gov
Derivatives 8d, 8e, 8g, 8k, 8o Staphylococcus albus Good activity nih.gov
Derivative 8n Escherichia coli Good activity nih.gov
Derivative 3a Staphylococcus aureus, Escherichia coli, Proteus mirabilis Higher inhibition than streptomycin semanticscholar.org
Derivative 3j Staphylococcus aureus, Escherichia coli, Proteus mirabilis Higher inhibition than streptomycin semanticscholar.org

The antifungal properties of quinoline derivatives and related structures have been investigated against several pathogenic fungi, particularly species from the Candida and Aspergillus genera. These fungi are common causes of infections, especially in immunocompromised individuals. mdpi.commdpi.com

In a study evaluating 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, the compounds were tested against Candida albicans and Aspergillus niger. nih.gov Another class of compounds, quinoxaline (B1680401) derivatives, has also shown promise. plos.org Specifically, 2-Chloro-3-hydrazinylquinoxaline demonstrated notable effectiveness against various Candida species, with particularly high efficacy against Candida krusei. plos.org However, its activity against Candida albicans, Candida glabrata, and Candida parapsilosis was variable. plos.org

Other research into different heterocyclic structures has also yielded positive results. Hybrid thiazole–pyridine (B92270) derivatives 7c and 8c were found to be more effective against Candida albicans than the standard drug Fluconazole. nih.gov Certain arylsulfonamide derivatives have shown both fungistatic and fungicidal activity against clinical isolates of Candida albicans and Candida glabrata. mdpi.com The increasing prevalence of resistance to common antifungal drugs like fluconazole, especially in species such as C. glabrata and C. krusei, drives the search for new therapeutic agents. mdpi.comscielo.br

Table 2: Antifungal Activity of Selected Heterocyclic Derivatives

Compound/Derivative Class Target Fungi Observed Efficacy Reference
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol Candida albicans, Aspergillus niger Evaluated for activity nih.gov
2-Chloro-3-hydrazinylquinoxaline Candida krusei Heightened efficacy plos.org
2-Chloro-3-hydrazinylquinoxaline C. albicans, C. glabrata, C. parapsilosis Variable efficacy plos.org
Thiazole–pyridine 7c & 8c Candida albicans More effective than Fluconazole (MIC 0.15 mM) nih.gov
Arylsulfonamides Candida albicans, Candida glabrata Fungistatic and fungicidal activity mdpi.com

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) strains. mdpi.comjapsonline.com Quinoline derivatives are among the scaffolds being explored for new antitubercular drugs.

A study on (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives (8a–p ) evaluated their activity against Mycobacterium tuberculosis H37Rv. nih.gov Thirteen of these derivatives showed moderate to good activity, with Minimum Inhibitory Concentration (MIC) values ranging from 9.2 to 106.4 μM. nih.gov Notably, compounds 8a (R = H, R1 = CH3) and 8h displayed activity comparable to the standard drug pyrazinamide, with compound 8a showing an MIC of 14.4 µM. nih.gov

Research on related dihydroquinazolin-4(1H)-one derivatives also revealed promising candidates. mdpi.com Compounds 3l and 3m , which feature di-substituted aryl moieties with halogens, were the most active against the H37Rv strain, with an MIC value of 2 µg/mL. mdpi.com Compound 3k , with an imidazole (B134444) ring, also showed significant inhibition with an MIC of 4 µg/mL against the H37Rv strain. mdpi.com These findings highlight the potential for developing novel agents to treat both drug-sensitive and drug-resistant tuberculosis. mdpi.comacs.org

Table 3: Antitubercular Activity of Quinoline and Quinazolinone Derivatives against M. tuberculosis H37Rv

Compound/Derivative MIC (Minimum Inhibitory Concentration) Reference
Quinoline derivative 8a 14.4 µM nih.gov
Quinoline derivative 8b 27.1 µM nih.gov
Dihydroquinazolinone derivative 3l 2 µg/mL mdpi.com
Dihydroquinazolinone derivative 3m 2 µg/mL mdpi.com
Dihydroquinazolinone derivative 3k 4 µg/mL mdpi.com

Antifungal Efficacy (e.g., against Candida glabrata, Candida parapsilosis, Candida albicans, Candida krusei, Aspergillus niger)

Antiviral Activity Studies

The broad biological activity of quinoline derivatives extends to antiviral applications, with studies investigating their efficacy against significant human pathogens like influenza virus and dengue virus (DENV).

Research into 4-anilinoquinoline derivatives has identified potent inhibitors of DENV. mdpi.com A screening effort generated several lead compounds, including 3-((6-bromoquinolin-4-yl)amino)phenol (12) , 6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine (50) , and 6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one (52) . mdpi.com These compounds showed effective concentrations (EC₅₀) against DENV ranging from 0.63 to 0.69 µM. mdpi.com Another derivative, N¹-(6-bromoquinolin-4-yl)-N³-methylbenzene-1,3-diamine (21) , was even more potent with an EC₅₀ of 0.24 µM, although it was associated with some cytotoxicity. mdpi.com Two novel quinoline derivatives also demonstrated dose-dependent inhibition of DENV serotype 2 in the low micromolar range. nih.gov

The antiviral potential of other natural products and their derivatives has also been explored. Rutin, a flavonol, has shown activity against influenza viruses and DENV. frontiersin.org A study on A-ring modified oleanonic acid derivatives found that several compounds demonstrated moderate activity against all four dengue virus serotypes. mdpi.com Specifically against influenza A (H1N1), oleanonic acid derivatives 2 and 22 showed high potency with selectivity indices of 27 and 42, respectively. mdpi.com

Table 4: Antiviral Activity of Selected Quinoline and Other Derivatives

Compound/Derivative Target Virus Efficacy (EC₅₀/IC₅₀) Reference
3-((6-bromoquinolin-4-yl)amino)phenol (12) Dengue Virus (DENV) EC₅₀ = 0.63 µM mdpi.com
6-bromo-N-(5-fluoro-1H-indazol-6-yl)quinolin-4-amine (50) Dengue Virus (DENV) EC₅₀ = 0.69 µM mdpi.com
6-((6-bromoquinolin-4-yl)amino)isoindolin-1-one (52) Dengue Virus (DENV) EC₅₀ = 0.64 µM mdpi.com
N¹-(6-bromoquinolin-4-yl)-N³-methylbenzene-1,3-diamine (21) Dengue Virus (DENV) EC₅₀ = 0.24 µM mdpi.com
Oleanonic acid derivative 2 Influenza A (H1N1) IC₅₀ = 21 µM mdpi.com
Oleanonic acid derivative 22 Influenza A (H1N1) IC₅₀ = 12 µM mdpi.com

Anticancer Activity and Cytotoxicity Mechanisms

The development of novel, targeted, and less toxic therapeutic agents is a critical goal in cancer research. jksus.org Derivatives based on quinoline and quinazoline (B50416) scaffolds have been a focus of such research, showing cytotoxic effects against various cancer cell lines.

A series of morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SHSY-5Y) cell lines. nih.gov Compounds AK-3 and AK-10 displayed significant activity. nih.gov AK-3 showed IC₅₀ values of 10.38 µM against A549 and 6.44 µM against MCF-7 cells. nih.gov AK-10 was even more potent, with IC₅₀ values of 8.55 µM against A549 and 3.15 µM against MCF-7 cells. nih.gov

Other studies have also highlighted the anticancer potential of related compounds. A novel benzimidazole (B57391) derivative, se-182 , exhibited high cytotoxic activity against A549 cells (IC₅₀ = 15.80 µg/mL). jksus.org Sesquiterpene lactones such as damsin (B1669790) and coronopilin (B1206532) showed a significant antiproliferative effect on A549 cells, with damsin having an EC₅₀ value of 10.72 μM. scielo.org.bo On HeLa cells (cervical cancer), both coronopilin and santamarin demonstrated DNA damage and apoptotic effects. scielo.org.bo Furthermore, studies on geldanamycin (B1684428) derivatives showed stronger cytotoxicity against MCF-7 cells compared to the parent compound. japsonline.com Extracts from various Ferulago species also showed concentration-dependent cytotoxic activity against A549 and MCF-7 cell lines. nih.gov

Table 5: Cytotoxicity of Selected Derivatives in Cancer Cell Lines

Compound/Derivative Cancer Cell Line Efficacy (IC₅₀/EC₅₀) Reference
Quinazoline derivative AK-3 A549 (Lung) IC₅₀ = 10.38 µM nih.gov
Quinazoline derivative AK-3 MCF-7 (Breast) IC₅₀ = 6.44 µM nih.gov
Quinazoline derivative AK-10 A549 (Lung) IC₅₀ = 8.55 µM nih.gov
Quinazoline derivative AK-10 MCF-7 (Breast) IC₅₀ = 3.15 µM nih.gov
Benzimidazole derivative se-182 A549 (Lung) IC₅₀ = 15.80 µg/mL jksus.org
Damsin A549 (Lung) EC₅₀ = 10.72 μM scielo.org.bo
Coronopilin HeLa (Cervical) Induced DNA damage and apoptosis scielo.org.bo

Apoptosis Induction

Derivatives of 8-Bromoquinolin-4(1H)-one have been investigated for their ability to induce apoptosis, or programmed cell death, a critical process in cancer therapy. Research indicates that these compounds can trigger apoptosis in cancer cells. For instance, certain tetrahydroquinolinone derivatives have been shown to induce cell cycle arrest at the G2/M phase, subsequently leading to apoptotic cell death through both intrinsic and extrinsic pathways. nih.gov

One study on novel enmein-type diterpenoid derivatives demonstrated that a specific compound, 7h, induced G0/G1 arrest and apoptosis in A549 lung cancer cells. mdpi.com This process was associated with an increase in intracellular reactive oxygen species (ROS) levels and a collapse of the mitochondrial membrane potential (MMP). mdpi.com The percentage of total apoptotic A549 cells increased significantly with treatment, with late apoptosis being the predominant form. mdpi.com Similarly, other research has shown that certain quinoline derivatives can induce apoptosis via an intrinsic pathway in human breast adenocarcinoma cells. nih.gov

The induction of apoptosis is often confirmed by observing markers such as the cleavage of PARP and caspases. For example, treatment with compound 12e led to noticeable increases in cleaved caspase-9, cleaved caspase-3, and cleaved PARP, as well as the pro-apoptotic protein Bax in A549 and NCI-H446 cells. mdpi.com This suggests that the apoptosis induced by these derivatives primarily involves the mitochondrial pathway. mdpi.com

Topoisomerase Poisoning Mechanisms

Topoisomerase inhibitors are crucial in cancer treatment, and they are broadly categorized as poisons or catalytic inhibitors. biomolther.org Topoisomerase poisons function by stabilizing the transient complex formed between topoisomerase and DNA, which obstructs the re-ligation of the DNA strand and results in DNA double-strand breaks. biomolther.org This accumulation of DNA damage can trigger apoptosis and cell death.

Quinolone derivatives, in particular, have been identified as topoisomerase poisons. They can convert enzymes like E. coli Topoisomerase IV into a toxic adduct on the DNA. This mechanism is characterized by the induction of DNA damage, which activates DNA repair pathways like the SOS response. The lethality of these compounds is enhanced in cells with mutations in DNA repair genes.

In contrast to topoisomerase poisons, catalytic inhibitors disrupt the enzyme's activity without stabilizing the DNA-enzyme cleavage complex, which may lead to fewer side effects like secondary malignancies. biomolther.org Some topoisomerase inhibitors prevent the enzyme from causing DNA strand breaks in the first place, while others, the poisons, interfere with the re-ligation step. The non-intercalating poisons, such as etoposide, work by creating a stable ternary complex with the topoisomerase-DNA intermediate.

Enzyme Inhibition Studies

Derivatives of this compound have shown significant activity as enzyme inhibitors. For example, they have been identified as inhibitors of sirtuin 1 (SIRT1). Additionally, research has demonstrated their ability to inhibit other enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandin (B15479496) E2 (PGE2). biosynth.com Some derivatives also show a high affinity for phospholipase A2 (PLA2). biosynth.com

In the context of cancer therapy, certain quinoline derivatives have been developed as potent dual inhibitors of PI3K/mTOR. nih.gov A novel series of these derivatives, incorporating a C-4 acrylamide (B121943) fragment, displayed remarkable inhibition against PI3Kα, with IC50 values in the nanomolar range. nih.gov One representative compound from this series also significantly inhibited other class I PI3Ks and mTOR. nih.gov

Furthermore, 8-hydroxyquinoline (B1678124) derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing potent inhibition in the micromolar range. mdpi.com Other studies have identified 8-hydroxyquinoline derivatives as inhibitors of matrix metalloproteinase-2 (MMP-2), with IC50 values in the micromolar range. doi.org The bromodomain-containing protein 4 (BRD4) has also been a target, with pyrrolo[4,3,2-de]quinolin-2(1H)-one scaffold-bearing compounds showing potent BRD4 BD1 inhibition. nih.gov

Compound/Derivative ClassTarget Enzyme(s)Observed EffectReference(s)
This compound derivativesSIRT1Inhibition
8-Bromoquinolin-2(1H)-oneCyclooxygenase, Lipoxygenase, Phospholipase A2Inhibition of PGE2 synthesis, High-affinity binding biosynth.com
4-Acrylamido-Quinoline DerivativesPI3K/mTORDual inhibition, Potent inhibition of PI3Kα nih.gov
8-Hydroxyquinoline derivativesAChE, BChEPotent inhibition mdpi.com
8-Hydroxyquinoline derivativesMMP-2Micromolar inhibition doi.org
Pyrrolo[4,3,2-de]quinolin-2(1H)-one derivativesBRD4 BD1Potent inhibition nih.gov

Antimalarial and Antiparasitic Research (e.g., against protozoan pathogens)

The quinoline scaffold is a well-established pharmacophore in the development of antimalarial and antiparasitic drugs. mdpi.com Derivatives of this compound have been explored for their potential against various protozoan pathogens, including Plasmodium falciparum (the causative agent of malaria), Trypanosoma brucei (the causative agent of African trypanosomiasis), and Leishmania species. mdpi.comnih.gov

Several studies have reported the synthesis and in vitro evaluation of quinolone derivatives against these parasites. mdpi.com For instance, a series of lipophilic heterocyclic quinolone compounds showed varied activity against P. falciparum and T. brucei, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com Specifically, compounds 4h and 8g emerged as highly potent against the CQ-sensitive strain (3D7) of P. falciparum. mdpi.com

Research into 8-nitroquinolin-2(1H)-one derivatives has highlighted their potential against Leishmania infantum and Trypanosoma brucei brucei. nih.gov The antiparasitic activity of these compounds was found to be related to their redox potential, with a particular intramolecular hydrogen bond playing a crucial role. nih.gov Compound 22 from this series was identified as a promising hit with both antileishmanial and antitrypanosomal activity and low cytotoxicity. nih.gov

Furthermore, cross-screening of compound libraries has identified potent inhibitors for various pathogens. acs.org For example, NEU-1017, a cinnoline (B1195905) derivative, was found to be highly potent against L. major and P. falciparum. acs.org The 4-aminoquinoline (B48711) core, similar to that in the well-known antimalarial chloroquine, has been a focus, with some new derivatives showing activity against drug-resistant strains of P. falciparum. acs.org

Compound/DerivativePathogen(s)ActivityReference(s)
Lipophilic heterocyclic quinolonesP. falciparum, T. b. bruceiIC50 values in the range of 0.4–20 µM mdpi.com
8-nitroquinolin-2(1H)-one derivativesL. infantum, T. b. bruceiActivity dependent on redox potential nih.gov
NEU-1017 (cinnoline derivative)L. major, P. falciparumHighly potent inhibition acs.org
4-aminoquinoline derivativesP. falciparum (drug-resistant strains)Active against resistant strains acs.org

Structure-Activity Relationship (SAR) Analyses for Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds to enhance their biological activity and properties. libretexts.org For derivatives of this compound, SAR analyses have provided valuable insights into the structural features that govern their therapeutic effects.

In the context of anticancer activity, SAR studies of 8-hydroxyquinoline derivatives revealed that the substitution pattern on the quinoline ring significantly influences their potency. For example, it was found that the replacement of a bromine atom with an 8-hydroxyquinoline moiety increased anticancer activity against several cell lines. mdpi.com Further analysis showed that a methyl group at the C2′ position of the quinoline moiety led to the highest cytotoxicity, while the introduction of a morpholine (B109124) moiety decreased activity. mdpi.com For other anticancer quinolines, substitution at the 7-position of the quinoline ring with an aromatic ring showed good activity as matrix metalloproteinase-2 inhibitors. doi.org

In the development of antimalarial agents, SAR studies have also been crucial. For instance, in a series of benzylideneacetophenones, the presence of electron-donating groups at the para-position of both aromatic rings appeared to enhance anti-inflammatory and antioxidant activities. nih.gov For 5-HT3 receptor ligands, SAR exploration of the R2 position of a quinazolinone scaffold showed that removal of a substituent at this position led to a significant reduction in affinity. acs.org

Photopharmacology Research

Photopharmacology is an emerging field that utilizes light to control the activity of drugs with high spatial and temporal precision. nih.gov This approach aims to overcome the limitations of conventional drugs, such as poor selectivity, which can lead to undesirable side effects. nih.gov The core principle involves designing bioactive compounds that incorporate a photosensitive moiety. nih.gov Upon irradiation with light, this moiety undergoes a structural change, which in turn modulates the biological action of the compound on its target. nih.gov

While direct photopharmacology research on this compound itself is not extensively documented in the provided results, the broader class of quinoline derivatives has been a subject of interest in this area. The ability to switch the activity of a quinoline-based drug "on" or "off" in a specific location and at a specific time could revolutionize treatment for a variety of conditions. For instance, a photoswitchable quinoline-based anticancer agent could be activated only within a tumor, minimizing damage to surrounding healthy tissue.

Photopharmacology offers a pathway toward precision medicine and provides new tools for dissecting complex biological processes. nih.gov The development of light-activated compounds, including those based on the quinoline scaffold, has the potential to lead to innovative phototherapeutic approaches for a range of diseases. nih.gov

Metal Chelation and Biological Implications

The quinoline scaffold, particularly in its quinolin-4(1H)-one form, possesses inherent properties that allow it to act as an effective chelating agent for various metal ions. iosrjournals.orgajgreenchem.com This capacity for metal chelation is not merely a chemical curiosity but is intrinsically linked to the diverse biological activities exhibited by its derivatives. The formation of metal complexes often enhances or is a prerequisite for the pharmacological effects of these compounds. iosrjournals.orgresearchgate.netthepharmajournal.com

The structural basis for the metal-chelating ability of quinolin-4(1H)-one derivatives lies in the presence of key donor atoms. The carbonyl oxygen at the C-4 position and the nitrogen atom within the heterocyclic ring are positioned to form stable coordinate bonds with metal ions, acting as a bidentate ligand. ajgreenchem.comresearchgate.netnih.gov This interaction leads to the formation of well-defined metal complexes, which can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and ability to traverse cellular membranes. researchgate.netresearchgate.net

Research into related quinoline structures, such as 8-hydroxyquinoline (oxine), has firmly established that the biological activity, particularly antimicrobial effects, is often attributable to the metal-chelate complex rather than the chelating agent alone. iosrjournals.org It was initially thought that oxine exerted its effect by depriving bacteria of essential metals. However, subsequent studies demonstrated that the metal-oxine complex itself is the bioactive species. iosrjournals.org This principle is broadly applicable to other quinoline-based chelators. The interaction with metal ions can influence the pharmacokinetics and bioavailability of these compounds, and in many instances, the resulting metal complexes show equal or enhanced antimicrobial or anticancer activity compared to the parent quinolone. researchgate.netnih.gov

The stability and stoichiometry of these complexes depend on several factors, including the specific metal ion and the pH of the medium. nih.gov Quinolone derivatives can form complexes with a range of divalent and trivalent cations. ajgreenchem.com Trivalent cations like Fe³⁺ and Al³⁺ generally form more stable chelates than divalent cations such as Mg²⁺, Ca²⁺, Cu²⁺, and Zn²⁺. ajgreenchem.comnih.gov

Table 1: Metal Ions Chelated by Quinoline Derivatives and Complex Stability

Metal Ion CategoryRepresentative IonsStability Trend of ComplexesSource(s)
Trivalent CationsAl³⁺, Fe³⁺High ajgreenchem.comnih.gov
Divalent CationsCu²⁺, Zn²⁺, Fe²⁺, Mn²⁺, Co²⁺, Mg²⁺, Ca²⁺Moderate to Low ajgreenchem.comnih.gov
BismuthBi³⁺Can form higher stoichiometry complexes (e.g., 1:4) ajgreenchem.comnih.gov
The stability for ciprofloxacin (B1669076) chelates, a related quinolone, follows the order: Al³⁺ > Fe³⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺ > Mg²⁺. nih.gov

The biological implications of metal chelation are profound and varied. In the context of anticancer research, the formation of metal complexes can trigger redox effects and the generation of reactive oxygen species (ROS). mdpi.com For instance, the chelation of transition metals like iron and copper by quinone-quinoline chelators has been shown to result in more redox-active complexes than the chelator alone, leading to increased free radical production. mdpi.com This heightened oxidative stress can induce cellular damage, providing a mechanism for enhanced cytotoxicity against cancer cells. mdpi.com The lipophilicity of the resulting metal complexes is also a critical factor, as it can facilitate passage through cell membranes to reach intracellular targets. researchgate.netmdpi.com

Furthermore, the ability of quinolone derivatives to interact with DNA is a known mechanism of action, particularly for their antibacterial effects where they inhibit enzymes like DNA gyrase and topoisomerase IV. ajgreenchem.com The formation of metal complexes can modulate this interaction, potentially enhancing the efficacy of the compound. researchgate.net

Table 2: Biological Implications of Metal Chelation by Quinoline Derivatives

Biological ImplicationMechanistic InsightKey Metal IonsSource(s)
Enhanced Antimicrobial ActivityThe metal-ligand complex is often the primary bioactive agent, not the ligand alone.Fe, Cu, Zn iosrjournals.orgthepharmajournal.comscirp.org
Increased Anticancer EffectsChelation of transition metals can lead to increased production of Reactive Oxygen Species (ROS), inducing oxidative stress and cell death.Fe³⁺, Cu²⁺ mdpi.com
Altered BioavailabilityComplexation affects physicochemical properties like lipophilicity and solubility, influencing transport across cell membranes.General researchgate.netresearchgate.netresearchgate.net
Modulation of DNA InteractionMetal complexes can interact with DNA, potentially inhibiting key enzymes like DNA gyrase and topoisomerase IV more effectively.General ajgreenchem.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 8-Bromoquinolin-4(1H)-one, and how can reaction efficiency be monitored?

Methodological Answer: Synthesis typically involves condensation reactions. For example, brominated aldehydes (e.g., 2-bromobenzaldehyde) can react with amines and ketones under acid catalysis to form the quinolinone core . Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation.
  • Yield Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and catalyst loading (e.g., p-toluenesulfonic acid).
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product. Post-synthesis, confirm purity via HPLC (>98%) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ ~180 ppm) .
    • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., S(6) ring motifs in related brominated quinolinones) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) validate molecular weight and impurities .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks.
    • Monitor degradation via HPLC retention time shifts or new MS peaks .
  • Long-Term Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can structural variations in brominated quinolinones explain contradictory bioactivity data across studies?

Methodological Answer:

  • Structural-Activity Analysis : Compare substituent positions (e.g., 8-bromo vs. 5-bromo isomers) using molecular docking. For example, bromine at the 8-position may sterically hinder target binding vs. the 5-position .
  • Data Reconciliation : Use meta-analysis to isolate variables (e.g., assay type, cell lines). For instance, antiproliferative activity in MCF-7 cells may differ from HeLa due to transporter expression .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

  • Derivative Synthesis : Introduce substituents (e.g., –NO₂, –NH₂) at positions 2, 3, or 7 via Buchwald-Hartwig amination or Ullmann coupling .
  • Biological Testing :
    • In vitro : Dose-response curves (IC₅₀) in cancer cell lines (e.g., HepG2, A549).
    • In silico : Molecular dynamics simulations to predict binding affinity for targets like SIRT1 .

Q. How can researchers optimize regioselective bromination in quinolinone scaffolds?

Methodological Answer:

  • Catalytic Systems : Use N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) to direct bromination to the 8-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic aromatic substitution at electron-rich positions .

Q. What strategies address low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Process Optimization :
    • Reaction Scale-Up : Use flow chemistry to control exothermic reactions and improve mixing .
    • Byproduct Mitigation : Add scavengers (e.g., thiourea) to trap reactive intermediates .

Q. How can computational methods predict the biological targets of this compound?

Methodological Answer:

  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to align the compound with known kinase inhibitors .
  • ADMET Prediction : SwissADME estimates bioavailability, while ProTox-II predicts toxicity profiles .

Key Considerations for Researchers

  • Contradictory Data : Variations in bromine positioning (e.g., 8- vs. 5-bromo) significantly alter bioactivity; always verify regiochemistry .
  • Advanced Tools : Combine crystallography (DIAMOND software) and HPLC-MS/MS for rigorous characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.